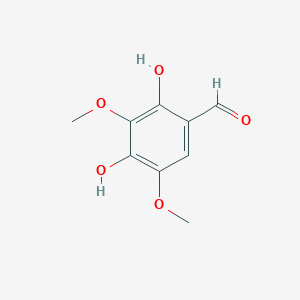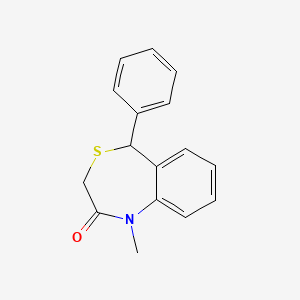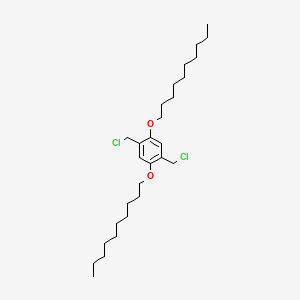![molecular formula C11H12F2O4 B14247236 Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol CAS No. 390800-48-3](/img/structure/B14247236.png)
Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a substituted oxirane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of a suitable precursor, such as a 2,4-difluorophenyl-substituted alkene, using an oxidizing agent like m-chloroperbenzoic acid.
Introduction of the methanol group: The oxirane ring can be opened using methanol in the presence of an acid catalyst to yield the desired product.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mecanismo De Acción
The mechanism of action of acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The aromatic ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;[2-(2,4-dichlorophenyl)oxiran-2-yl]methanol: Similar structure but with chlorine substituents instead of fluorine.
Acetic acid;[2-(2,4-dibromophenyl)oxiran-2-yl]methanol: Similar structure but with bromine substituents instead of fluorine.
Acetic acid;[2-(2,4-dimethylphenyl)oxiran-2-yl]methanol: Similar structure but with methyl substituents instead of fluorine.
Uniqueness
The presence of fluorine atoms in acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s effectiveness in biological applications and its potential as a drug candidate.
Propiedades
Número CAS |
390800-48-3 |
|---|---|
Fórmula molecular |
C11H12F2O4 |
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H8F2O2.C2H4O2/c10-6-1-2-7(8(11)3-6)9(4-12)5-13-9;1-2(3)4/h1-3,12H,4-5H2;1H3,(H,3,4) |
Clave InChI |
HOQFXQATBXYUEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C(O1)(CO)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)



![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)



![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)

